molecular formula C6H4BrClFN B1378383 2-Bromo-4-(chloromethyl)-3-fluoropyridine CAS No. 1227606-56-5

2-Bromo-4-(chloromethyl)-3-fluoropyridine

Cat. No.: B1378383
CAS No.: 1227606-56-5
M. Wt: 224.46 g/mol
InChI Key: WTPWIVPQSVZCSY-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-3-fluoropyridine is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-(chloromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and isolation steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-(chloromethyl)-3-fluoropyridine, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-3-fluoropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

    Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-3-fluoropyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(methyl)-3-fluoropyridine
  • 2-Chloro-4-(chloromethyl)-3-fluoropyridine
  • 2-Fluoro-4-(chloromethyl)-3-bromopyridine

Uniqueness

2-Bromo-4-(chloromethyl)-3-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules with tailored properties for various applications.

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPWIVPQSVZCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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